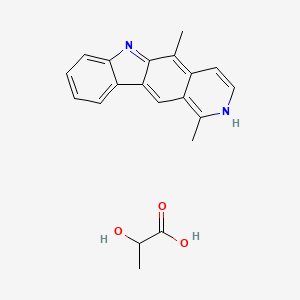

Olivacine lactate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

76201-88-2 |

|---|---|

Molecular Formula |

C20H20N2O3 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

1,5-dimethyl-2H-pyrido[4,3-b]carbazole;2-hydroxypropanoic acid |

InChI |

InChI=1S/C17H14N2.C3H6O3/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;1-2(4)3(5)6/h3-9,18H,1-2H3;2,4H,1H3,(H,5,6) |

InChI Key |

WEJNKWVUDZYMOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.CC(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Olivacine and Its Lactate Derivatives

Total and Semisynthetic Approaches to the Olivacine (B1677268) Core Structure

The construction of the tetracyclic pyrido[4,3-b]carbazole skeleton of olivacine has been the subject of numerous synthetic endeavors. nih.gov Over twenty distinct synthetic methods have been reported, driven by the need for sufficient quantities of the alkaloid for biological evaluation. nih.gov Modern strategies often focus on efficiency, stereocontrol, and the late-stage introduction of diversity.

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to complex molecules like olivacine. One effective strategy involves a late-stage D-ring cyclization. researchgate.netnih.govacs.org This method features the trifluoroacetic acid-mediated formation of a lactone fused to a tetrahydrocarbazole derivative, followed by a one-pot, two-step ring opening and aromatization. researchgate.netnih.govacs.org This final step is typically mediated by para-toluenesulfonic acid and palladium on carbon. researchgate.netnih.govacs.org Another reported cascade reaction for synthesizing functionalized tetrahydrocarbazolones, precursors to the olivacine core, involves the reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles. researchgate.netresearchgate.net

Stereoselective synthesis is crucial for preparing specific enantiomers of olivacine analogues. Asymmetric synthesis of substituted cycloalkyl[b]indoles, which can serve as building blocks, has been achieved through methods like the Japp-Klingemann condensation followed by Fischer cyclization to create cycloalkyl[b]indolones. acs.org These intermediates can then undergo asymmetric borane (B79455) reduction to yield enantiomerically pure alcohols, setting the stage for stereoselective construction of key stereocenters. acs.org

Annulation, or ring-forming, strategies are fundamental to building the carbazole (B46965) core of olivacine. Various approaches have been developed, including those based on Michael addition followed by intramolecular cyclization and Diels-Alder reactions of vinylindoles. jetir.orgjournalcra.com Palladium-mediated reactions are also prominent in the synthesis of carbazole derivatives. jetir.orgjournalcra.com

A modular tandem [3+2] heteroannulation process has been described for the chemo- and regioselective synthesis of tri- and tetracyclic carbazoles. researchgate.net This one-pot strategy combines a Pd-catalyzed Buchwald-Hartwig amination with a subsequent C/N-arylation. researchgate.net Another innovative method reports a Brønsted acid-catalyzed cascade benzannulation for the rapid construction of carbazole-based polyaromatic hydrocarbons from simple starting materials. rsc.org These annulation techniques provide versatile and efficient pathways to the core structure required for olivacine synthesis. jetir.orgrsc.org

In recent years, principles of green chemistry have been increasingly applied to the synthesis of carbazoles and their derivatives. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, often leading to dramatically reduced reaction times and higher yields compared to conventional heating methods. jetir.orgjournalcra.com For example, reactions that might take hours under reflux can be completed in minutes using microwave irradiation. jetir.org One reported greener method for synthesizing substituted carbazoles involves the microwave irradiation of dimedone and aromatic amines under solvent-free conditions, achieving excellent yields of 85–90%. jetir.orgjournalcra.com Such methods not only improve efficiency but also align with the growing demand for more environmentally benign chemical processes in pharmaceutical manufacturing. journalcra.compreprints.org

Carbazole-Based Annulation Strategies

Derivatization and Analog Development for Structure-Activity Exploration

The systematic structural modification of the olivacine scaffold is essential for understanding its biological activity and developing analogues with improved properties. researchgate.netptfarm.pl This involves the rational design and synthesis of new derivatives, including bioisosteric replacements, to probe the structure-activity relationship (SAR). nih.govmdpi.com

The rational design of olivacine analogues focuses on modifying specific positions on the pyridocarbazole ring system to enhance biological activity. mdpi.com Substitutions at the C-1, N-6, and C-9 positions have been extensively explored. nih.govmdpi.com For instance, the introduction of a hydroxyl group at the C-9 position has been shown to increase cytostatic activity compared to 9-methoxy derivatives, which is attributed to a higher affinity for DNA. nih.govmdpi.com

One of the most active synthesized derivatives is S16020, or 9-hydroxy-5,6-dimethyl-1-(2-(dimethylamino)ethyl)carbamoyl)-6H-pyrido[4,3-b]carbazole. nih.govmdpi.com This compound features a carbamoyl (B1232498) moiety at C-1 and a methyl group at N-6, which blocks oxidation of the crucial 9-hydroxy group. nih.govmdpi.com The synthesis of various 1-substituted pyrido[4,3-b]carbazole derivatives has been undertaken to evaluate their anticancer potential. researchgate.net These studies provide critical data for SAR analysis, guiding the design of future generations of olivacine-based compounds. nih.govresearchgate.net

Table 1: Examples of Synthesized Olivacine Derivatives and Their Key Features

| Compound Name/Number | Key Structural Modification(s) | Synthetic Approach Highlight | Reference(s) |

|---|---|---|---|

| 9-methoxyolivacine | Methoxy (B1213986) group at C-9 position | Late-stage palladium-catalyzed Heck-type cyclization | preprints.orgnih.gov |

| 9-hydroxyolivacine (B1213704) | Hydroxy group at C-9 position | Often prepared from methoxy precursors; key for increased activity | nih.govmdpi.comnih.gov |

| S16020 | (2-(dimethylamino)ethyl)carbamoyl at C-1, methyl at N-6, hydroxy at C-9 | Multi-step synthesis involving derivatization of the C-1 carboxylic acid | nih.govmdpi.comcapes.gov.br |

| 1-phenyl substituted derivatives | Phenyl group at C-1 with various substituents on the phenyl ring | Synthesis often involves Bischler-Napieralski or similar cyclization strategies | researchgate.netresearchgate.netnih.gov |

| 9-O-substituted derivatives | Esterification of the 9-OH group with aliphatic diacids | Synthesis from the 9-hydroxy precursor (S16020) | capes.gov.br |

Bioisosteric replacement is a powerful strategy in drug design where one atom or group of atoms is replaced by another with similar physical or chemical properties. In the context of olivacine, this has involved replacing the pyridine (B92270) D-ring with other heterocyclic systems. scielo.brscielo.br Researchers have successfully synthesized pyridazine- and pyrrole-fused carbazoles as bioisosteres of the pyrido[4,3-b]carbazole system. scielo.brscielo.br

The synthesis of these bioisosteres often starts from a substituted carbazole core, such as 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester. scielo.brscielo.br This intermediate can undergo electrophilic substitution to introduce functionalities before being used as a building block for constructing new pyridazine- or pyrrole-fused carbazoles bearing basic side chains. scielo.brscielo.br This approach allows for significant structural variation while maintaining the core scaffold recognized for its biological activity. scielo.br

Rational Design of Substituted Olivacine Analogues

Preparation and Characterization of Olivacine Lactate (B86563)

The synthesis of olivacine lactate involves a multi-step process that begins with the extraction and purification of the olivacine alkaloid, followed by its conversion into the lactate salt. This transformation is crucial for enhancing the compound's solubility and stability for various applications.

The formation of this compound is achieved through a straightforward acid-base reaction. The process typically involves the following steps:

Extraction and Purification of Olivacine: The parent alkaloid, olivacine, is first isolated from natural sources, such as the bark of Aspidosperma olivaceum, a tree predominantly found in Southeastern Brazil. nih.govmdpi.com The extraction process often utilizes ethanol (B145695) in a Soxhlet apparatus, followed by vacuum evaporation. The crude extract is then subjected to an acid-base purification technique. It is resuspended in a dilute acetic acid solution, and impurities are removed by washing with organic solvents like petroleum ether and chloroform. Adjusting the pH to 11 with a base like sodium hydroxide (B78521) precipitates the alkaloids. scielo.br Further purification is accomplished using silica-gel chromatography, yielding olivacine with an approximate yield of 0.1% from the initial root bark. scielo.br

Preparation of Lactic Acid: Lactic acid (2-hydroxypropanoic acid) can be produced through either chemical synthesis or carbohydrate fermentation. redalyc.org The chemical synthesis route often starts with acetaldehyde, which reacts with hydrogen cyanide to form lactonitrile. bioline.org.brencyclopedia.pub This intermediate is then hydrolyzed using a strong acid like sulfuric or hydrochloric acid to produce lactic acid. redalyc.orgbioline.org.brencyclopedia.pub The resulting lactic acid is often a racemic mixture of its L- and D-isomers. encyclopedia.pub Fermentation, on the other hand, utilizes microorganisms to convert carbohydrates into lactic acid and accounts for over 90% of its production. encyclopedia.pub

Salt Formation: The final step is the reaction of the purified olivacine base with lactic acid. Olivacine, containing basic nitrogen atoms, readily reacts with the acidic carboxyl group of lactic acid to form the corresponding salt, this compound. google.com This reaction is typically carried out in a suitable solvent. The resulting salt can then be isolated, often through crystallization or precipitation. This conversion into a salt form, such as hydrochloride, hydrobromide, or lactate, is a common strategy to improve the solubility and handling of alkaloids. scielo.br

A notable synthesis of a related compound, 9-methoxy-ellipticine lactate, highlights the clinical screening of such lactate salts, indicating the importance of this salt form in research and development. scielo.br

The stability of this compound is a critical factor for its storage and application. While specific data on this compound is limited, the stability of both the parent olivacine molecule and the lactate component under different conditions can provide valuable insights.

Factors Affecting Olivacine Stability:

pH: The stability of indole (B1671886) alkaloids like olivacine can be pH-dependent. For instance, the related alkaloid brucine (B1667951) shows relative stability in acidic conditions (pH 1-7.8) but its partitioning behavior changes significantly between pH 6 and 7.8 due to protonation. mdpi.com

Oxidation: The olivacine structure, particularly if it contains hydroxyl groups, can be susceptible to oxidation. For example, in derivatives of the related alkaloid ellipticine (B1684216), a hydroxyl group at the C-9 position can be oxidized to a quinoid system, which can impact its biological activity and toxicity. mdpi.com Methylation at the N-6 position in some olivacine derivatives has been shown to block this oxidation. mdpi.com

Factors Affecting Lactate Stability:

Temperature: Lactic acid itself is extremely stable and not prone to thermal decomposition under normal conditions. researchgate.net However, at very high temperatures (210-220 °C), oligo(lactic acid) can undergo thermal degradation. asianpubs.org

Hydrolysis: The ester bonds in polylactic acid (PLA) are susceptible to hydrolysis, which is the primary mechanism of its degradation. uu.nl This degradation is influenced by the pH and temperature of the aqueous environment. uu.nl The degradation of water-soluble oligo(lactic acid)s can proceed via a backbiting mechanism, particularly for oligomers with free hydroxyl ends. uu.nl

Stability of this compound:

The stability of the this compound salt will be a composite of the stabilities of the olivacine cation and the lactate anion. It is anticipated that under physiological pH and temperature, the salt will remain stable. However, extreme pH conditions or high temperatures could potentially lead to the degradation of either component. For instance, strongly basic conditions could deprotonate the olivacine, while highly acidic or high-temperature conditions could affect the lactate moiety, although it is generally very stable. researchgate.net

Interactive Data Table: Factors Influencing Compound Stability

| Compound/Component | Condition | Effect on Stability | Reference |

| Olivacine (and derivatives) | pH | Partitioning and protonation state can be affected, similar to other indole alkaloids. | mdpi.com |

| Oxidation | Hydroxylated derivatives can be susceptible to oxidation, which can be mitigated by methylation at other positions. | mdpi.com | |

| Lactic Acid/Lactate | Temperature | Generally very stable; thermal decomposition of oligomers occurs at high temperatures (210-220 °C). | researchgate.netasianpubs.org |

| Hydrolysis (of polylactic acid) | Susceptible to hydrolysis of ester bonds, influenced by pH and temperature. | uu.nl |

Elucidation of Molecular and Cellular Mechanisms of Action of Olivacine Analogues

Interaction with Deoxyribonucleic Acid (DNA)

The planar, polycyclic structure of olivacine (B1677268) is a key feature that facilitates its interaction with DNA, a primary target for its anticancer activity. mdpi.commdpi.com This interaction disrupts normal DNA metabolism and function, ultimately contributing to cell death.

The predominant mode of olivacine's interaction with DNA is through intercalation. smolecule.comias.ac.in The size and shape of the pyrido[4,3-b]carbazole ring system are similar to that of a purine-pyrimidine base pair, allowing the molecule to slide between adjacent base pairs of the DNA double helix. mdpi.commdpi.comscielo.br This insertion is stabilized by the polycyclic nature of the compound, which enables it to penetrate hydrophobic regions within the DNA structure. mdpi.commdpi.com

The intercalation of olivacine analogues into the DNA helix induces significant topological changes. A direct consequence of this insertion is the unwinding of the DNA double helix. mdpi.com For the derivative S16020-2, this unwinding has been quantified to be 10 degrees per bound molecule. nih.govpsu.edu This is a characteristic feature of intercalating agents. Furthermore, this binding leads to a lengthening of the DNA molecule, as the base pairs are forced apart to accommodate the drug molecule. mdpi.compsu.edu This distortion of the DNA structure interferes with essential cellular processes like replication and transcription.

Intercalative Binding Mechanisms

Topoisomerase Enzyme Modulation

Topoisomerases are crucial enzymes that regulate the topology of DNA. Olivacine and its analogues have been identified as potent modulators of these enzymes, particularly topoisomerase II, which is a key mechanism of their anticancer effect. mdpi.comnih.govmdpi.comcitedrive.com

Studies on the olivacine derivative S16020-2 have shown that it does not interfere with the catalytic cycle of DNA topoisomerase I. nih.govpsu.edu This specificity highlights its targeted action towards topoisomerase II.

The primary enzymatic target of olivacine and its derivatives is topoisomerase II. researchgate.netresearchgate.net Rather than inhibiting the enzyme's catalytic activity outright, these compounds act as "topoisomerase poisons." They stabilize the transient "cleavable complex" formed between topoisomerase II and DNA. mdpi.comaacrjournals.orgnih.gov Topoisomerase II functions by creating temporary double-strand breaks in DNA to allow another DNA strand to pass through, thus resolving tangles. aacrjournals.org Olivacine derivatives bind to this complex, trapping the enzyme on the DNA and preventing the re-ligation of the broken DNA strands. nih.govmdpi.com

This stabilization leads to an accumulation of permanent, double-stranded DNA breaks, which are highly cytotoxic. mdpi.commdpi.com The activity of some derivatives, like S16020-2, in stimulating topoisomerase II-mediated DNA cleavage is strictly ATP-dependent. nih.govpsu.eduaacrjournals.org Research has shown that even minor structural modifications to olivacine derivatives can cause significant changes in their ability to interact with and inhibit topoisomerase II. mdpi.com For instance, hydroxylation at the C-9 position has been found to increase the stabilization of the DNA-topo II complex, enhancing cytotoxic activity. nih.govmdpi.comaacrjournals.org The derivative S16020-2 has been shown to induce these topoisomerase II-mediated DNA strand breaks at concentrations 500-fold lower than the related elliptinium (B1197481) derivative, NMHE, in vivo. nih.gov

| Derivative | Interaction with Topoisomerase II | Reference |

| Olivacine | Acts as a topoisomerase II inhibitor. mdpi.comcitedrive.comresearchgate.net | mdpi.comcitedrive.comresearchgate.net |

| S16020-2 | Stimulates topoisomerase II-mediated DNA cleavage in an ATP-dependent manner; stabilizes the cleavable complex. nih.govpsu.eduaacrjournals.org | nih.govpsu.eduaacrjournals.org |

| S30972-1 | Topoisomerase II inhibitor with an ATP-dependent mechanism. aacrjournals.org | aacrjournals.org |

Inhibition of Topoisomerase I Activity

Kinase and Enzyme Regulatory Pathways

Beyond direct DNA interaction and topoisomerase modulation, olivacine analogues can influence other cellular pathways. The DNA damage induced by the stabilization of topoisomerase II-DNA complexes activates intracellular damage recognition kinase pathways. mdpi.com This can lead to the phosphorylation and activation of key signaling proteins. mdpi.com

Effects on Growth Factor Receptors and Associated Kinases

Olivacine and its analogues, as part of the broader family of indole (B1671886) alkaloids, are understood to exert their cellular effects through the modulation of complex signaling networks, including those governed by growth factor receptors and their associated kinases. nrfhh.com While direct studies on olivacine lactate's interaction with specific growth factor receptors are limited, the activities of related compounds and the lactate (B86563) moiety itself provide insight into potential mechanisms.

Indole derivatives have been shown to modulate critical signaling pathways such as the NFkB/PI3/Akt/mTOR pathway, which is downstream of many growth factor receptors. nrfhh.com This modulation can include the inhibition of tyrosine kinases, which are often integral components of these receptors. nrfhh.com The lactate component may also play a role in these processes. Studies have shown that lactate can engage receptor tyrosine kinases, including Axl, Tie2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to the activation of the PI3K/Akt pathway, which is crucial for processes like angiogenesis. nih.gov Furthermore, lactate administration has been observed to increase the mRNA expression of protein synthesis-related genes such as the IGF receptor, protein kinase B (Akt), and the mammalian target of rapamycin (B549165) (mTOR) in rat skeletal muscle. nih.gov

Modulation of Cellular Metabolic Enzymes

The anticancer potential of pyridocarbazole compounds like olivacine is linked to their ability to interfere with the unique metabolic state of cancer cells. scispace.com This includes the modulation of key enzymes that regulate cellular metabolism and proliferation.

Pyruvate (B1213749) Kinase M2 (PKM2): Cancer cells predominantly express the M2 isoform of pyruvate kinase (PKM2), which is less catalytically active than the M1 isoform found in most normal differentiated tissues. scispace.complos.org This lower activity contributes to the Warburg effect, where cancer cells favor aerobic glycolysis, leading to increased glucose uptake and lactate production. oncotarget.com This metabolic shift allows glycolytic intermediates to be diverted into biosynthetic pathways, supporting rapid cell proliferation. plos.org The expression of PKM2 is associated with tumor growth, and shifting its expression back to the M1 isoform can reverse the Warburg effect. oncotarget.com While direct activators of PKM2 are being investigated as a therapeutic strategy, some compounds related to olivacine, such as those with a pyridazinone scaffold, have been studied for their effects on this enzyme. scispace.com

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase with a significant role in regulating the cell cycle, transcription, and other cellular processes. scispace.com Its involvement in cancer and neurodegenerative diseases has made it a target for therapeutic inhibitors. scispace.com Compounds structurally related to olivacine, such as pyrazolopyridazines, have been identified as potent inhibitors of GSK-3. scispace.com Other natural indole compounds have also demonstrated the ability to inhibit GSK-3. nrfhh.com

Cyclin-Dependent Kinases (CDKs): CDKs are a family of serine/threonine kinases that are fundamental regulators of cell cycle progression, as well as apoptosis and transcription. scispace.comnih.gov Aberrant CDK activity is a hallmark of many human tumors, making them a prime target for anticancer drug development. nih.gov Analogues of olivacine, specifically pyrazolopyridazines, have been identified as potent and selective inhibitors of CDKs, such as CDK1/cyclin B and CDK2/cyclin A. scispace.com This inhibitory action can lead to cell cycle arrest. nrfhh.comscispace.com

Cellular Response Pathways and Gene Expression Modulations

Role in p53 Protein Pathway Regulation

The p53 tumor suppressor protein is a critical transcription factor that responds to cellular stress by inducing cell cycle arrest or apoptosis, thereby preventing the proliferation of damaged cells. nih.gov In over half of human cancers, the p53 protein is mutated, leading to a loss of its protective function. nih.gov A key mechanism of action for some pyridocarbazoles is the reactivation of this lost functionality. scispace.com

Recent studies on newly synthesized olivacine derivatives have demonstrated their potential to restore the suppressor function of mutant p53. nih.gov Research using a CCRF/CEM cancer cell line, which contains a mutated p53 gene, showed that treatment with olivacine derivatives led to a reconstitution of p53's suppressor activity. nih.gov For all tested derivatives, the effect on p53 protein levels was more potent than that of the reference compound, ellipticine (B1684216). nih.gov This restoration of function can re-engage downstream pathways, such as the expression of the p21 protein, which is involved in cell cycle arrest. nih.gov In glioblastoma cell lines, the related compound ellipticine was also seen to activate the p53 pathway. flinders.edu.au

| Cell Line | p53 Status | Effect of Olivacine Derivatives | Reference |

|---|---|---|---|

| CCRF/CEM | Mutant | Reconstitution of p53 suppressor activity; stronger effect on p53 protein levels than ellipticine. | nih.gov |

| A549 | Wild-Type | Significant antitumor activity observed with one derivative. | nih.gov |

Impact on Mitotic Processes and Chromosome Integrity in Experimental Models

Olivacine has been shown to directly interfere with cell division (mitosis) and compromise the structural integrity of chromosomes in experimental settings. scielo.brscielo.br In studies using the IB-RS-2 pig kidney cell line, olivacine hydrochloride demonstrated a clear mitodepressive effect, meaning it inhibited the rate of mitosis. scielo.br This mitostatic action was dependent on the concentration and duration of exposure. scielo.br

Beyond simply halting cell division, olivacine was found to induce significant damage to chromosomes. scielo.brscielo.br Analysis of cells exposed to the compound revealed a high frequency of metaphases with various chromosome aberrations. These abnormalities threaten the genomic stability of the cell and can lead to cell death. scielo.br

| Type of Aberration | Description | Reference |

|---|---|---|

| Chromosome Clumping | Chromosomes aggregate into a dense, unorganized mass. | scielo.br |

| Uncoiling | Premature decondensation of chromosomes. | scielo.brscielo.br |

| Pulverization | Extreme fragmentation of the chromatin into small pieces. | scielo.brscielo.br |

| Chromatid Breaks | Discontinuities or breaks appearing in a single chromatid. | scielo.br |

| Chromatid Exchanges | Rearrangements involving the exchange of segments between sister or non-sister chromatids. | scielo.br |

| Gaps | Achromatic lesions or unstained regions on a chromatid. | scielo.br |

Furthermore, the lactate component of this compound may also influence mitotic progression. Lactate has been identified as a physiological regulator of the cell cycle, capable of expediting mitotic exit by remodeling the anaphase-promoting complex (APC/C). nih.govnih.gov

Structure Activity Relationship Sar Studies for Olivacine and Its Derivatives

Positional and Substituent Effects on Biological Efficacy

The modification of the olivacine (B1677268) scaffold at various positions has revealed critical insights into its interaction with biological targets. The nature and location of substituents on the pyrido[4,3-b]carbazole ring system play a pivotal role in modulating its antitumor properties.

Systematic modifications of the olivacine structure have established a clear correlation between specific substitutions and biological activity. Research has primarily focused on positions C-1, C-9, and N-6 of the pyridocarbazole nucleus.

Key findings from these studies indicate:

Substitution at C-9: Hydroxylation at the C-9 position generally leads to a significant increase in cytostatic activity compared to the parent compound or its 9-methoxy derivatives. mdpi.commdpi.com This is often attributed to a higher affinity for DNA and increased stabilization of the DNA-topoisomerase II complex. mdpi.commdpi.com For instance, 9-hydroxyolivacine (B1213704) shows a dramatically lower IC50 value against L1210 murine leukemia cells compared to olivacine itself.

Substitution at N-6: The presence of a methyl substituent at the N-6 position of the pyridine (B92270) carbazole (B46965) system is often associated with optimal in vivo activity. mdpi.com This substitution can block the pyrrole (B145914) nitrogen atom, preventing the oxidation of a 9-hydroxy group to a quinoid system, which is often implicated in the compound's toxicity. mdpi.com

Substitution at C-1: The introduction of various moieties at the C-1 position has been a successful strategy to enhance activity. The derivative S16020, which incorporates a (2-(dimethylamino)ethyl)carbamoyl group at C-1, has demonstrated significant preclinical antitumor activity and has advanced to clinical trials. mdpi.comresearchgate.net Other modifications, such as the introduction of alkylamino or hydroxymethyl groups, also modulate the biological effect, often improving hydrophilic properties.

Aza-derivatives: Replacing the carbon atom at position C-9 with a nitrogen atom (aza-derivatives) has been shown to produce compounds with comparable or even enhanced antitumor activity. mdpi.com

The following table summarizes the biological activity of selected olivacine derivatives, illustrating the impact of these structural modifications.

| Compound/Derivative | Modification(s) | Cell Line | IC50 (µM) | In Vivo Activity |

| Olivacine | Parent Compound | L1210 | 2.03 | 141% (T/C) @ 84 mg/kg |

| 9-Hydroxyolivacine | 9-OH group | L1210 | 0.06 | - |

| Compound 3 | C-3 replaced with N | L1210 | 1.79 | - |

| MCF-7 | 4.5 | |||

| S16020 | 1-[(Dimethylamino)ethyl]carbamoyl, 9-OH, 6-CH₃ | P388 | - | 301% (T/C) @ 120 mg/kg |

| Compound 23 | 1-[(Dimethylamino)ethyl]pyridine substituent | P388 | - | 207% (T/C) @ 40 mg/kg |

Data sourced from multiple studies. mdpi.com T/C (%) refers to the treated vs. control tumor growth percentage.

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in molecular design, as it profoundly influences a molecule's interaction with chiral biological targets like enzymes and receptors. mdpi.com The ability to control the stereochemical outcome of a synthesis is essential for producing compounds with desired biological activity, as different stereoisomers can exhibit vastly different potencies and effects. mdpi.com

In the context of olivacine derivatives, while the planar aromatic core is achiral, the introduction of substituents, particularly complex side chains at positions like C-1, can create chiral centers. The specific spatial orientation of these substituents can be crucial for optimal binding and efficacy.

Studies on related compounds have highlighted the importance of stereochemistry. For example, research on certain complex molecules has shown that an inverted configuration at specific positions can markedly decrease DNA binding affinity. researchgate.net For other nature-inspired compounds, it has been observed that only isomers with a specific stereochemistry, such as (5S, αS), display significant biological activity, suggesting that processes like cellular uptake may be stereoselective. mdpi.com Although detailed stereochemical studies specifically for a wide range of olivacine derivatives are not extensively documented in the reviewed literature, the fundamental principles of medicinal chemistry underscore its importance. The rational design of new olivacine analogues must, therefore, consider the stereochemical properties to optimize interactions with their biological targets.

Systematic Modification and Activity Correlation

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding the structure-activity relationships of olivacine derivatives. oncodesign-services.com These in silico methods allow researchers to simulate interactions between the compounds and their biological targets, providing insights that guide the synthesis of more potent and selective molecules. mdpi.comupenn.edu

Two primary computational approaches used in the study of olivacine derivatives are:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as the active site of an enzyme. Molecular docking studies have been performed to investigate the interactions of olivacine derivatives with DNA and topoisomerase IIα. mdpi.comnih.gov By calculating binding affinities and analyzing the specific interactions (e.g., hydrogen bonds, π-π stacking), researchers can identify which structural features are crucial for effective binding. For example, docking studies helped identify a derivative with the highest affinity for topoisomerase II, marking it as a promising candidate for further development. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. asm.org For olivacine derivatives, QSAR analyses have been used to determine the structural features responsible for topoisomerase II inhibitory activity. researchgate.net These studies have indicated that electronic and steric descriptors play a major role, providing a quantitative basis for designing new compounds with enhanced activity. researchgate.net

These computational methods not only help in prioritizing compounds for synthesis and biological testing but also provide a deeper understanding of the molecular mechanisms underlying their activity, thereby accelerating the drug discovery process. oncodesign-services.com

Preclinical Pharmacological Research on Olivacine and Its Lactate Conjugates

Antitumor Investigations in Cell-Based Assays and Animal Models

The antitumor properties of olivacine (B1677268) and its analogues have been extensively evaluated through both in vitro and in vivo studies. Research indicates that certain derivatives possess a broad spectrum of antitumor activity, in some cases greater than that of ellipticine (B1684216) derivatives and the conventional chemotherapy drug doxorubicin. nih.govaacrjournals.org

The cytostatic and cytotoxic effects of olivacine and its derivatives have been documented across a wide array of human and murine cancer cell lines. nih.govaacrjournals.org Studies have shown that modifications to the olivacine structure can significantly enhance its potency. For instance, hydroxylation at the C-9 position has been found to increase the compound's affinity for DNA and augment its cytotoxic activity. aacrjournals.org

Olivacine has demonstrated notable effectiveness against murine leukemia cells (L1210), with a reported half-maximal inhibitory concentration (IC₅₀) of 2.03 µM. mdpi.comnih.gov The introduction of a hydroxyl group at the C-9 position (9-hydroxyolivacine) substantially increases this activity, lowering the IC₅₀ to 0.06 µM in the same cell line. mdpi.comnih.gov Olivacine and its derivatives have also been tested against various human cancer cell lines. aacrjournals.orgnih.gov In a doxorubicin-resistant colorectal carcinoma cell line (LoVo/DX), olivacine's cytotoxicity was found to be approximately three times higher than that of doxorubicin. nih.gov Furthermore, studies on four new olivacine derivatives confirmed their antineoplastic potential against both doxorubicin-sensitive (LoVo) and doxorubicin-resistant (LoVo/DX) colorectal cancer cells. nih.govmdpi.com

The olivacine derivative S16020 enhanced cell killing in the human carcinoma cell line HEP2, particularly when combined with ionizing radiation. nih.gov Other derivatives, S16020-2 and S30972-1, showed significantly higher cytotoxic activity than the standard chemotherapeutic agent etoposide (B1684455) (VP-16) across six different human cancer cell lines. aacrjournals.org Research has also highlighted activity in acute human lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7) cell lines. nih.govmdpi.com

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Olivacine | L1210 | Murine Leukemia | 2.03 | mdpi.comnih.gov |

| 9-Hydroxyolivacine (B1213704) | L1210 | Murine Leukemia | 0.06 | mdpi.comnih.gov |

| 3-Aza-olivacine | L1210 | Murine Leukemia | 1.79 | mdpi.comnih.gov |

| 3-Aza-olivacine | MCF-7 | Human Breast Cancer | 4.5 | mdpi.comnih.gov |

| Olivacine Derivatives (S16020-2, S30972-1) | Demonstrated higher cytotoxicity than etoposide in six human cancer cell lines. | aacrjournals.org | ||

| Olivacine | Showed significant cytotoxicity in doxorubicin-resistant LoVo/DX cells. | nih.gov | ||

| Olivacine Derivatives | CCRF-CEM | Human Lymphoblastic Leukemia | Exhibited concentration-dependent activity. | mdpi.com |

The in vivo antitumor efficacy of olivacine and its derivatives has been primarily assessed in murine models of leukemia (L1210 and P388) and in solid tumor xenografts. nih.govaacrjournals.orgresearchgate.net The therapeutic effect in these models is often measured by the percentage increase in life span (% ILS) or as a ratio of the median survival time of treated versus control animals (% T/C). nih.gov

While olivacine itself has been studied, several of its derivatives have shown remarkable in vivo activity. mdpi.com The derivative known as S16020 demonstrated a significant therapeutic effect, with one study reporting a % T/C value of 301% at a specific dose. mdpi.com Another derivative, compound 8, also showed potent activity, achieving % T/C values ranging from 427% to over 590% in a dose-dependent manner. mdpi.com In studies involving human tumor xenografts in mice, the combination of the olivacine derivative S16020 with ionizing radiation was found to markedly increase antitumor efficacy compared to either treatment alone. nih.gov Researchers have noted that while leukemia models are useful, solid tumor models may be necessary to fully differentiate the distinct in vivo activity profiles of various olivacine derivatives like S16020-2 and S30972-1. aacrjournals.org

| Compound | Murine Model | Efficacy Measurement | Source |

|---|---|---|---|

| Olivacine Derivatives | L1210 and P388 Leukemia | Evaluated by % Increase in Life Span (% ILS). | nih.govresearchgate.net |

| Compound 8 (derivative) | Leukemia | 427% to >590% T/C. | mdpi.com |

| S16020 (derivative) | Leukemia | 301% T/C. | mdpi.com |

| S16020 (derivative) + Irradiation | HEP2 Human Carcinoma Xenograft | Markedly increased antitumor efficacy. | nih.gov |

Evaluation of Cytostatic Activity in Diverse Cancer Cell Lines

Antimalarial Activity Studies

Extracts from Aspidosperma species have been used in traditional medicine to treat malaria. nih.govmdpi.com This has led to scientific investigation into the specific compounds responsible for this activity, with olivacine emerging as a promising candidate.

Olivacine has demonstrated consistent inhibitory activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of human malaria. nih.govmdpi.com It is effective against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. nih.govinpa.gov.br

Multiple studies have reported IC₅₀ values for olivacine against P. falciparum in the low micromolar range. Values of 1.2 µM and ≤1.4 µM have been documented. mdpi.comnih.govnih.gov In a comparative study, the IC₅₀ of olivacine against the K1 and 3D7 strains was determined to be between 1.2 and 1.4 µg/mL. mdpi.com Importantly, olivacine exhibits a high selectivity for the parasite, showing low cytotoxicity against mammalian cells, which results in favorable selectivity indices (a ratio of host cell toxicity to antiplasmodial activity) of over 330 and, in some reports, over 2800. mdpi.cominpa.gov.brscispace.com

| Compound | Parasite Strain(s) | In Vitro Activity (IC₅₀) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| Olivacine | P. falciparum | 1.2 µM | Not specified | mdpi.comnih.gov |

| Olivacine | P. falciparum (K1 and 3D7) | 1.2 - 1.4 µg/mL | >2800 | mdpi.com |

| Olivacine | P. falciparum | ≤1.4 µM | >2.8 x 10² | inpa.gov.brnih.gov |

| Olivacine | P. falciparum (K1 and 3D7) | Not specified | 330-390 | scispace.com |

The promising in vitro results for olivacine have been substantiated by in vivo studies using murine models of malaria, typically involving infection with Plasmodium berghei. mdpi.comnih.gov When administered orally, olivacine demonstrated high efficacy in suppressing parasitemia and extending the survival time of infected mice. mdpi.comnih.gov

Research has shown that olivacine produces a high degree of inhibition of parasite growth (90–97%) at a dose of 50 mg/kg/day. inpa.gov.brnih.gov This level of activity resulted in a mean survival time for the treated mice of 23 to 27 days. inpa.gov.brnih.gov Other reports confirm that olivacine is a highly effective inhibitor of P. berghei in mice at doses of 50 mg/kg/day or higher, providing for long mean survival times. mdpi.commdpi.com An acidic fraction from A. olivaceum extract, which contains olivacine, was also active, reducing parasitemia by up to 79%. researchgate.net

In Vitro Inhibition of Plasmodium Falciparum Growth

Antimicrobial Activity Evaluations

In addition to its antitumor and antimalarial properties, olivacine and its derivatives have been evaluated for antimicrobial activity. nih.govnih.gov Research has shown that olivacine can inhibit the growth of the bacterium Escherichia coli. mdpi.comnih.gov In vivo tests suggested that olivacine's primary mechanism against E. coli is the inhibition of protein synthesis, with a lesser effect on DNA and RNA synthesis. nih.gov

Furthermore, structural modification of olivacine has yielded derivatives with potent activity against other significant pathogens. Notably, 9-methoxyolivacine has been found to significantly inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Another study focusing on the synthesis of olivacine derivatives for anti-tuberculosis activity reported a derivative with a minimum inhibitory concentration (MIC₉₀) of 1.5 μM. preprints.org

Antibacterial Spectrum and Efficacy

Olivacine, a pyridocarbazole alkaloid, has been the subject of research for its biological activities, including its effects against bacteria. nih.gov In vivo studies have indicated that at low concentrations, olivacine has a more pronounced inhibitory effect on protein synthesis in Escherichia coli compared to its impact on DNA and RNA synthesis. nih.gov Further research into olivacine derivatives has shown specific antimicrobial actions. For instance, 9-methoxyolivacine demonstrated significant inhibitory activity against Mycobacterium tuberculosis, with a reported MIC90 value of 1.5 μM. researchgate.net

While research on a specific olivacine lactate (B86563) salt is not detailed in the provided results, the study of lactate salts of other antimicrobial agents, such as ethacridine (B1671378) lactate, has been explored. Ethacridine lactate is noted for its effectiveness against Streptococcus and Staphylococcus species. mdpi.com Studies on newly synthesized carbazole (B46965) derivatives have also shown good antimicrobial activity, with some compounds being particularly active against E. coli. researchgate.net

The table below summarizes the antibacterial activity of olivacine and a related derivative as reported in preclinical research.

| Compound/Derivative | Bacterial Strain | Reported Activity/Finding | Citation |

| Olivacine | Escherichia coli | Primarily inhibits protein synthesis over DNA/RNA synthesis. | nih.gov |

| 9-Methoxyolivacine | Mycobacterium tuberculosis | Shows significant inhibitory activity (MIC90 = 1.5 μM). | researchgate.net |

Antifungal Properties

The antifungal potential of carbazole alkaloids, the class to which olivacine belongs, has been noted in preclinical studies. While direct and extensive research on olivacine's antifungal spectrum is limited in the provided results, related compounds offer insight. Carbazomycins A and B, for example, have established antibacterial and antifungal activity, proving effective at inhibiting the growth of phytopathogenic fungi. researchgate.net

Furthermore, research into new derivatives based on a carbazole structure has identified compounds with notable activity against fungal strains like Candida albicans. researchgate.net Some of these derivatives exhibited a minimum inhibitory concentration (MIC) value of 0.31 mg/mL against fungal strains. researchgate.net The lactate component itself, as part of lactic acid, has been shown to possess antifungal properties, which can act synergistically with other compounds like hydrogen peroxide. nih.gov However, the antifungal efficacy of phenyllactic acid (PLA) varies depending on the fungal species, with an MIC of 2.5 mg/ml against Aspergillus fumigatus and 20 mg/ml against Aspergillus niger. nih.gov

The table below details the antifungal activity of compounds structurally related to olivacine.

| Compound Class/Derivative | Fungal Strain | Reported Activity/Finding | Citation |

| Carbazomycins A and B | Phytopathogenic fungi | Inhibits fungal growth. | researchgate.net |

| Carbazole derivatives | Candida albicans | Good in vitro antifungal activity (MIC = 0.31 mg/mL). | researchgate.net |

| Phenyllactic Acid (PLA) | Aspergillus fumigatus | MIC value of 2.5 mg/ml. | nih.gov |

| Phenyllactic Acid (PLA) | Aspergillus niger | MIC value of 20 mg/ml. | nih.gov |

Neuroinflammatory Research Applications (Contextual to lactate)

The potential application of an olivacine-lactate conjugate in neuroinflammatory research is largely contextualized by the known biological roles of lactate in the central nervous system. Neuroinflammation is a recognized factor in the development of neurodegenerative diseases. mdpi.comnih.gov Lactate, long considered merely a metabolic byproduct, is now understood to be a crucial molecule in brain function and neuroprotection. frontiersin.org Emerging evidence suggests that L-lactate can protect the brain in several pathological conditions and plays a critical role in cognitive functions like learning and memory. frontiersin.org Research on other compounds has shown that inhibiting inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2), can mitigate the negative effects of neuroinflammation simulated by lipopolysaccharide (LPS) in neuron-like PC12 cells. nih.gov The study of a conjugate like olivacine lactate could therefore be aimed at exploring the combined anti-inflammatory potential of the parent alkaloid with the neuroprotective and signaling functions of lactate.

Impact on Neuronal Viability and Mitochondrial Function

The lactate moiety of a potential this compound compound is highly relevant to neuronal viability and mitochondrial health. In vivo studies have demonstrated that lactate can serve as a primary energy source for neurons, maintaining neuronal activity even during periods of hypoglycemia. researchgate.net This direct neuroprotective effect is a key area of interest. researchgate.net

Lactate plays a significant role in promoting mitochondrial biogenesis, the process of generating new mitochondria. frontiersin.orgelifesciences.org Exogenous L-lactate administration in rat hippocampus has been shown to increase the expression of key regulators of this process, such as PGC-1α, and mitochondrial proteins like ATPB and Cytochrome c. frontiersin.org After entering a neuron, L-lactate is converted to pyruvate (B1213749), which can then enter the mitochondrial Krebs cycle to generate ATP, fueling the high metabolic demands of neuronal activity. elifesciences.org Furthermore, lactate stimulates mitochondrial ATP-coupled electron transport chain activity, shifting energy production from glycolysis to the more efficient oxidative phosphorylation. nih.gov

The table below summarizes the observed effects of L-lactate on key markers of mitochondrial function and biogenesis.

| Marker/Process | Effect of L-lactate Administration | Context | Citation |

| SIRT3 (Sirtuin 3) | Increased expression | Key regulator of mitochondrial function and homeostasis. | frontiersin.org |

| PGC-1α | Increased expression | Key regulator of mitochondrial biogenesis. | frontiersin.org |

| Mitochondrial Proteins (ATPB, Cyt-c) | Increased levels | Indicates enhanced mitochondrial content/function. | frontiersin.org |

| Mitochondrial DNA (mtDNA) Copy Number | Increased | Signifies mitochondrial biogenesis. | frontiersin.org |

| Oxygen Consumption Rate (OCR) | Increased | Indicates stimulation of mitochondrial respiration. | nih.gov |

Modulation of Oxidative Stress Markers

Lactate is also a modulator of oxidative stress, a process implicated in neuroinflammation and neuronal damage. frontiersin.org L-lactate supplementation can induce a mild reactive oxygen species (ROS) burst, which in turn activates pro-survival pathways. frontiersin.org More importantly, it can induce the expression of key regulators of antioxidant defense. frontiersin.org For instance, L-lactate administration was found to increase levels of Oxidation resistance protein 1 (OXR1), which helps maintain mitochondrial stability and protects neurons from the damaging effects of oxidative stress. frontiersin.org Sirtuin 3 (SIRT3), another protein upregulated by L-lactate, also protects cells against oxidative stress. frontiersin.org In studies on neuron-like PC12 cells, other novel compounds have shown an intense activity against free oxygen radicals, where a reduced ROS level correlated with a decrease in DNA damage. mdpi.com This suggests that targeting oxidative stress is a viable strategy for neuroprotection, a role that the lactate component of this compound could potentially fulfill.

Analytical Methodologies for Comprehensive Characterization in Olivacine Lactate Research

Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of olivacine (B1677268) and its derivatives. researchgate.netresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to map the complex, fused-ring structure of the pyridocarbazole core. uniba.it

In ¹H NMR spectra, the chemical shifts (δ) of protons, reported in parts per million (ppm), provide information about their chemical environment. mdpi.com For instance, aromatic protons on the carbazole (B46965) and pyridine (B92270) rings resonate in the downfield region (typically δ 7.0-9.0 ppm), while the protons of the methyl groups at positions 5 and 11 appear in the upfield region. google.com Coupling patterns (e.g., singlets, doublets, triplets) reveal the proximity of neighboring protons, helping to establish the substitution pattern on the aromatic rings. Two-dimensional techniques like TOCSY can further confirm these spin systems. uniba.it NOESY experiments are used to establish through-space proximity between protons, which is crucial for confirming the final three-dimensional structure. uniba.it

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, with chemical shifts indicating the carbon's hybridization and electronic environment. google.com The combination of ¹H and ¹³C NMR data allows for a complete and unequivocal assignment of the olivacine structure. researchgate.netresearchgate.net

Table 1: Representative NMR Spectral Data for the Olivacine Core Structure This table presents generalized data based on typical values for pyridocarbazole alkaloids.

| Technique | Structural Feature | Typical Chemical Shift (δ) Range (ppm) | Significance |

| ¹H NMR | Aromatic Protons (Carbazole/Pyridine) | 7.0 - 9.0 | Confirms the aromatic ring systems. |

| C11-CH₃ Protons | ~2.5 - 2.8 | Characteristic singlet identifying a key methyl group. | |

| N5-CH₃ Protons | ~3.0 - 4.0 | Identifies the N-methyl group on the pyridine ring. | |

| ¹³C NMR | Aromatic Carbons | 100 - 150 | Maps the carbon skeleton of the fused rings. |

| C11-CH₃ Carbon | ~15 - 25 | Confirms the presence of the C11-methyl group. | |

| N5-CH₃ Carbon | ~30 - 45 | Confirms the presence of the N5-methyl group. |

Tandem Mass Spectrometry (MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the identification and structural analysis of olivacine. nih.govnih.gov LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection and mass determination of mass spectrometry. mdpi.com

In a typical LC-MS analysis, the sample is first separated on a chromatographic column, often a reversed-phase C18 column. nih.gov The eluting components then enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization, ESI). The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For olivacine, this typically involves detecting the protonated molecule [M+H]⁺. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by selecting the precursor ion (e.g., the [M+H]⁺ ion of olivacine at m/z 247.12) and subjecting it to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, creating a unique pattern of product ions that serves as a structural fingerprint, confirming the compound's identity. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Fragmentation Data for Olivacine Data derived from public spectral databases. nih.gov

| Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Plausible Neutral Loss / Fragment |

| 247.12 | 232.10 | Loss of a methyl group (-CH₃) |

| 204.08 | Further fragmentation of the ring system |

Chromatographic Separation and Quantification Strategies

Chromatographic techniques are essential for isolating olivacine lactate (B86563) from complex mixtures, determining its purity, and quantifying its concentration. These methods are also crucial for analyzing the chiral nature of the lactate counter-ion.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and determining the content of olivacine and its derivatives in a sample. researchgate.netmdpi.com The technique separates compounds in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped liquid). gilson.comuobaghdad.edu.iq

For olivacine, a reversed-phase HPLC method is commonly employed. cjnmcpu.com In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid to ensure good peak shape. nih.gov As the mobile phase is pumped through the column, olivacine is separated from impurities. Detection is frequently achieved using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the compound at a specific wavelength. mdpi.comcjnmcpu.com The purity of the olivacine lactate sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 3: Typical Parameters for HPLC Purity Analysis of Olivacine

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Eluent that carries the sample through the column. |

| Elution Mode | Gradient or Isocratic | Controls the separation by varying or maintaining the mobile phase composition. |

| Flow Rate | ~1.0 mL/min | Determines the speed of the analysis and separation efficiency. |

| Detector | UV/DAD (e.g., at 254 nm) | Quantifies the compound by measuring light absorbance. |

| Column Temp. | ~25-30 °C | Ensures reproducible retention times. |

Chiral Chromatography for Enantiomeric Assessment of Related Lactic Acid Species

The name "this compound" implies a salt formed with lactic acid. Lactic acid is a chiral molecule, existing as two distinct, non-superimposable mirror images (enantiomers): D-lactic acid and L-lactic acid. labcluster.com Since the biological properties of these enantiomers can differ, it is critical to determine the enantiomeric composition of the lactate counter-ion in this compound.

Chiral chromatography is the definitive method for separating and quantifying enantiomers. chromatographyonline.commdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov Various CSPs are effective for lactic acid separation, including those based on macrocyclic antibiotics (like teicoplanin), polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), or cinchona alkaloids. nih.govmdpi.comresearchgate.net The separated D- and L-lactic acid enantiomers are then detected, allowing for the determination of their ratio and the optical purity of the lactate used to form the salt. jfrm.ruresearchgate.net

Table 4: Examples of Chiral HPLC Methods for Lactic Acid Enantiomer Separation

| Chiral Stationary Phase (CSP) Type | Example Column Name | Typical Mobile Phase | Reference |

| Polysaccharide-based | Chiralpak IA / AD-3 | Heptane/Isopropanol | mdpi.commdpi.com |

| Cinchona Alkaloid-based | QN-AX / QD-AX | Methanol/Acetonitrile with Formic Acid/Ammonia | chromatographyonline.com |

| Macrocyclic Antibiotic-based | Astec CHIROBIOTIC R / T | Acetonitrile/Ammonium Acetate | labcluster.comresearchgate.net |

Biochemical and Cell-Based Assay Methodologies

To understand the biological potential of this compound, a variety of in vitro biochemical and cell-based assays are employed. These assays are crucial for characterizing its mechanism of action and its effects on cancer cells. nih.gov

Commonly used methods include cytotoxicity assays, which measure the compound's ability to kill cancer cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. cjnmcpu.comupwr.edu.plsemanticscholar.org A reduction in metabolic activity in treated cells suggests a cytotoxic or cytostatic effect. Similarly, the SRB (Sulphorhodamine B) assay measures cell density by staining total cellular protein. upwr.edu.plsemanticscholar.org

Other assays investigate specific cellular processes. For example, the comet assay (single-cell gel electrophoresis) is used to detect DNA damage, providing insight into the compound's genotoxicity. mdpi.com Cell cycle analysis by flow cytometry reveals whether the compound arrests cell proliferation at a specific phase (e.g., G0/G1, S, or G2/M). semanticscholar.org Assays may also measure the inhibition of specific enzymes, like topoisomerase II, which is a known target for related compounds. cjnmcpu.commdpi.com

Table 5: Common Biological Assays Used in Olivacine Research

| Assay Name | Principle | Information Gained | Reference |

| MTT Assay | Measures mitochondrial reductase activity to form a purple formazan (B1609692) product. | Cell viability and cytotoxicity. | cjnmcpu.commdpi.commdpi.com |

| SRB Assay | Stains total cellular protein with sulphorhodamine B dye. | Cell density and cytotoxicity. | upwr.edu.plsemanticscholar.org |

| Comet Assay | Measures DNA strand breaks via electrophoresis of single-cell nuclei. | Genotoxicity and DNA damage. | mdpi.com |

| Cell Cycle Analysis | Stains cellular DNA with a fluorescent dye (e.g., Propidium Iodide) and analyzes by flow cytometry. | Effects on cell cycle progression and proliferation. | semanticscholar.org |

| Topoisomerase Inhibition Assay | Measures the ability of the compound to inhibit the DNA-relaxing activity of topoisomerase enzymes. | Specific enzymatic inhibition mechanism of action. | cjnmcpu.commdpi.com |

| [³H]hypoxanthine Incorporation Assay | Measures the incorporation of radiolabeled hypoxanthine (B114508) into parasite DNA. | Antiplasmodial (antimalarial) activity. | nih.gov |

Cell Proliferation and Viability Assays

The evaluation of olivacine and its derivatives relies heavily on a variety of cell-based assays to determine their effects on cancer cell growth and survival. These assays are fundamental in preclinical research to quantify the cytotoxic and cytostatic potential of these compounds against various cancer cell lines.

Commonly employed methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays. nih.govmdpi.com The MTT assay assesses cell viability by measuring the metabolic activity of living cells, while the SRB assay quantifies total protein content, providing an estimation of cell density. mdpi.com For instance, the anticancer activity of olivacine has been evaluated using both SRB and MTT assays, demonstrating cytotoxic effects across different cell lines. nih.govmdpi.com In one study, olivacine's growth inhibition (GI₅₀) was most effective in MCF-7 breast cancer cells, with a GI₅₀ of 0.75 μM. mdpi.com

Studies frequently compare the cytotoxicity of olivacine and its derivatives against both cancer cells and normal, non-cancerous cells, such as Normal Human Dermal Fibroblasts (NHDF), to assess selectivity. nih.govmdpi.commdpi.com Research has shown that while olivacine is effective against cancer cells, it is generally less cytotoxic to normal cells than its isomer, ellipticine (B1684216). nih.govmdpi.commdpi.com

Another critical method is the proliferation inhibition assay, which directly measures the impact on cell division by determining the mitotic index (MI). mdpi.com The MI is the ratio of cells undergoing mitosis to the total number of cells. mdpi.com In a study on colorectal carcinoma cell lines, an olivacine derivative demonstrated a 50% decline in the mitotic index at a concentration of 2.3 µM in doxorubicin-sensitive LoVo cells and 4.2 µM in doxorubicin-resistant LoVo/DX cells. mdpi.com

The comet assay, or single-cell gel electrophoresis, is a sensitive technique used to detect DNA damage at the level of individual cells. mdpi.comnih.gov This assay has been used to assess the genotoxic action of olivacine derivatives, revealing their capacity to induce DNA damage, a key mechanism of many anticancer agents. mdpi.com

Table 1: Cytotoxicity and Growth Inhibition of Olivacine and its Derivatives in Various Cell Lines

| Compound/Derivative | Assay Type | Cell Line | Finding | Reference |

|---|---|---|---|---|

| Olivacine | SRB Assay | MCF-7 (Breast Cancer) | GI₅₀ = 0.75 μM | mdpi.com |

| Olivacine | SRB Assay | CCRF/CEM (Leukemia) | GI₅₀ = 0.81 μM | mdpi.com |

| Olivacine | SRB Assay | LoVo/DX (Resistant Colon) | GI₅₀ = 0.82 μM | mdpi.com |

| Olivacine | SRB Assay | A549 (Lung Cancer) | 51.2% growth inhibition at 1 μM | wydawnictwo-tygiel.pl |

| Olivacine Derivative 1 | Mitotic Index | LoVo (Colon Cancer) | 50% decline at 2.3 µM | mdpi.com |

| Olivacine Derivative 1 | Mitotic Index | LoVo/DX (Resistant Colon) | 50% decline at 4.2 µM | mdpi.com |

| Olivacine Derivative 2 | MTT Assay | CCRF/CEM (Leukemia) | Showed high, concentration-dependent activity | mdpi.com |

Enzyme Activity and Protein Interaction Assays

The anticancer properties of this compound are closely linked to its ability to interfere with critical cellular enzymes and proteins. Assays that measure these interactions are vital for elucidating its mechanism of action.

Topoisomerase II Inhibition: A primary mechanism of action for olivacine and its derivatives is the inhibition of topoisomerase II (Topo II). mdpi.comnih.govcitedrive.comsmolecule.com This enzyme is crucial for managing DNA topology during replication and transcription; its inhibition leads to DNA strand breaks and subsequent cell death. mdpi.comnih.gov Enzyme activity assays are used to confirm that olivacine derivatives can interact with and inhibit Topo II. mdpi.com These assays often involve measuring the relaxation of supercoiled plasmid DNA, where active Topo II relaxes the DNA, and an effective inhibitor prevents this process. Studies have demonstrated that olivacine derivatives bind to the Topo II-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. mdpi.comnih.gov Molecular docking studies further support these findings, predicting high binding affinity of olivacine derivatives to the Topo II binding site, sometimes competing with known inhibitors like etoposide (B1684455). mdpi.comcitedrive.com

Protein Interaction Studies (p53): The p53 tumor suppressor protein is a key regulator of the cell cycle and apoptosis. mdpi.commdpi.com The interaction of olivacine derivatives with p53 is a significant area of investigation. Research indicates that these compounds can increase the expression of p53. mdpi.comresearchgate.net This elevated p53 level can, in turn, block the cell cycle transition from the G0/G1 phase to the S phase and induce apoptosis. nih.govmdpi.com Studies performed on cell lines with both mutant and wild-type p53 have shown that certain olivacine derivatives can restore the suppressor activity of mutant p53 and have a more potent effect on p53 levels than ellipticine. mdpi.comresearchgate.net

Other Enzyme Inhibition: Recent research has also explored the effect of olivacine on other enzymes. A study combining gas chromatography-mass spectrometry (GC-MS) and a thin-layer chromatography cholinesterase inhibitor (TLC-ChEI) assay reported for the first time that olivacine can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting a broader enzymatic inhibition profile. scielo.br

Table 2: Summary of Enzyme and Protein Interactions of Olivacine and its Derivatives

| Target Enzyme/Protein | Assay/Methodology | Finding | Reference |

|---|---|---|---|

| Topoisomerase II (Topo II) | DNA Relaxation Assay, Molecular Docking | Olivacine and its derivatives act as inhibitors, stabilizing the Topo II-DNA complex. | mdpi.comnih.govcitedrive.comsmolecule.com |

| p53 Protein | Western Blot, Cell Cycle Analysis | Derivatives increase p53 protein levels, affecting cell cycle and apoptosis. | nih.govmdpi.commdpi.comresearchgate.net |

| Acetylcholinesterase (AChE) | TLC-ChEI Assay | Olivacine inhibits AChE activity. | scielo.br |

| Butyrylcholinesterase (BuChE) | TLC-ChEI Assay | Olivacine inhibits BuChE activity. | scielo.br |

| Kinase Protein (PDB Id: 3OG7) | Molecular Docking | Olivacine shows potential inhibition activity and defined binding patterns. | citedrive.com |

High-Throughput Screening (HTS) Platforms

High-Throughput Screening (HTS) is a crucial technology in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for specific biological activities. nih.govresearchgate.net These platforms are instrumental in identifying novel and potent analogues of known bioactive molecules like olivacine. HTS can investigate hundreds of thousands of compounds daily, significantly accelerating the discovery process. nih.gov

In the context of olivacine research, HTS platforms are used to screen for derivatives with improved efficacy or novel mechanisms of action. For example, the highly potent olivacine analogue, S16020, was identified through a high-throughput screen as a potent inhibitor of CDK1/cyclin B, a key regulator of the cell cycle. scispace.com This discovery highlights the power of HTS to uncover new therapeutic targets for established compound scaffolds.

HTS platforms integrate automated liquid handlers, multi-well plate readers, and sophisticated data analysis software to manage the large scale of these experiments. tsinghua.edu.cnazonano.com The development of robust and scalable HTS systems is critical. nih.gov For instance, an integrated strategy for HTS of L-lactic acid productivity was developed using deep-well microtiter plates, demonstrating the adaptability of HTS to various research needs, including those relevant to this compound. nih.gov The screening of large, diverse compound libraries, including natural products, through HTS is essential for finding novel chemotypes that can serve as templates for new drugs. researchgate.nettsinghua.edu.cn

Table of Mentioned Compounds

Biosynthetic and Metabolic Context of Lactate in Indole Alkaloid Research

Natural Biogenesis of Olivacine (B1677268) and Related Alkaloids

Indole (B1671886) alkaloids, a vast and structurally diverse class of over 4,100 known compounds, originate from the amino acid tryptophan. wikipedia.org The biosynthesis of these complex molecules is a subject of extensive research, revealing intricate enzymatic pathways. numberanalytics.com For the majority of indole alkaloids, the biosynthetic journey commences with the decarboxylation of tryptophan to form tryptamine (B22526). wikipedia.org

The biosynthesis of monoterpenoid indole alkaloids starts with a Mannich reaction involving tryptamine and secologanin, which produces strictosidine. wikipedia.org This compound then serves as a crucial intermediate. The pathway to alkaloids with an unperturbed monoterpenoid part, such as those of the Corynanthe type, proceeds through cyclization to form cathenamine, which is then reduced to ajmalicine. wikipedia.org

While specific experimental details on the complete biosynthesis of olivacine are still under investigation, preliminary studies and theoretical proposals suggest its origin from tryptophan. clockss.org Speculative pathways have been proposed, implicating tryptophan and other intermediates like stemmadenine. clockss.org The biosynthesis of related hexahydropyrrolo[2,3-b]indole alkaloids is thought to begin with L-tryptophan. semanticscholar.org A proposed mechanism involves the reaction of L-tryptophan with S-Adenosyl Methionine (SAM), nature's methylating agent, to form an intermediate that undergoes iminium cyclization. semanticscholar.org Subsequent decarboxylation could then yield an advanced intermediate for C-3 methylated hexahydropyrrolo[2,3-b]indoline alkaloids. semanticscholar.org Another proposed pathway for C-3 prenylated versions involves the reaction of L-tryptophan with 3,3-dimethylallyl pyrophosphate (DMAPP). semanticscholar.org

The study of indole alkaloid biosynthesis has not only illuminated the mechanisms of their formation but has also led to the discovery of novel enzymes and pathways. numberanalytics.com

Table 1: Key Precursors in Indole Alkaloid Biosynthesis

| Precursor | Role in Biosynthesis | Resulting Alkaloid Class/Intermediate |

|---|---|---|

| Tryptophan | Primary biogenetic precursor for all indole alkaloids. wikipedia.org | Tryptamine, 5-hydroxytryptophan (B29612) wikipedia.org |

| Tryptamine | Formed from decarboxylation of tryptophan; a widely used building block. wikipedia.orgnih.gov | Strictosidine (with secologanin) nih.gov |

| Secologanin | A monoterpene that condenses with tryptamine. wikipedia.org | Strictosidine wikipedia.org |

| Strictosidine | A common precursor for monoterpene indole alkaloids. wikipedia.orgnih.gov | Various monoterpenoid indole alkaloids researchgate.net |

Interplay of Lactic Acid Metabolism in Biological Systems

Lactic acid, or its conjugate base lactate (B86563), has transitioned from being viewed as a mere metabolic waste product to being recognized as a pivotal molecule in cellular and systemic metabolism. mdpi.comfoliamedica.bgcas.cz Its roles are multifaceted, extending from an energy substrate to a signaling molecule that influences a variety of biological processes. mdpi.comfrontiersin.org

Historically considered a byproduct of glycolysis under anaerobic conditions, lactate is now understood to be continuously produced even in the presence of oxygen. foliamedica.bgcas.cz It serves as a crucial link between glycolytic and oxidative metabolic pathways. cas.cz The "lactate shuttle" concept describes how lactate is transported between cells, tissues, and even intracellular compartments like the cytosol and mitochondria, facilitating energy and redox homeostasis. nih.gov For instance, lactate produced in muscle cells can be transported to the heart, brain, and liver to be used as fuel. foliamedica.bg

Beyond its role as an energy source, lactate functions as a signaling molecule, or "lactormone," with autocrine, paracrine, and endocrine-like effects. foliamedica.bgcas.cz It can bind to receptors like the G protein-coupled receptor 81 (GPR81), also known as hydroxycarboxylic acid receptor 1 (HCAR1), to mediate signaling. frontiersin.orgfrontiersin.org This signaling can lead to diverse biological outcomes, including the regulation of lipolysis, immune responses, and inflammation. cas.cznih.gov Furthermore, lactate is implicated in epigenetic regulation through a process called lactylation, where it modifies histone proteins, thereby influencing gene expression. frontiersin.orgfrontiersin.org Recent studies have shown that lactate can promote the lactylation of both histone and non-histone proteins, which is involved in the pathogenesis of several diseases. mdpi.com

Emerging research has uncovered a critical link between lactate metabolism and nucleotide biosynthesis. biorxiv.orgnih.gov Nucleotides are the building blocks of DNA and RNA, and their synthesis is essential for cell proliferation. oup.com Some studies indicate that oncogenes can drive the production of lactate, which in turn is essential for nucleotide synthesis in certain types of cancer cells. biorxiv.orgnih.gov

One proposed mechanism involves lactate activating the enzyme nucleoside diphosphate (B83284) kinase NME1 through lactylation, which then promotes the synthesis of nucleoside triphosphates required for tumor growth. biorxiv.orgnih.gov This connection highlights how lactate can fuel cancer proliferation by directly contributing to the production of essential biosynthetic precursors. biorxiv.org In the broader context of lactic acid bacteria, while they may have a limited capacity for de novo synthesis of nucleotides, the availability of precursors is crucial for their growth. oup.comoup.com The intermediate phosphoribosyl pyrophosphate (PRPP) is vital for both de novo synthesis and salvage pathways of nucleotides. oup.comoup.com

Lactate dehydrogenase (LDH) is a key enzyme in anaerobic metabolism, catalyzing the reversible conversion of pyruvate (B1213749) to lactate, with the concurrent interconversion of NADH and NAD+. nih.govwikipedia.org This reaction is a critical checkpoint in gluconeogenesis and DNA metabolism. nih.gov By regenerating NAD+ from NADH, LDH allows glycolysis to continue producing ATP in the absence of sufficient oxygen. nih.govelisakits.co.uk

LDH is a tetrameric enzyme composed of two primary subunit types, M (muscle) and H (heart), encoded by the LDHA and LDHB genes, respectively. nih.gov These subunits combine to form five different isoenzymes (LDH-1 to LDH-5), each with a distinct tissue distribution and catalytic properties. nih.gov For example, LDH-1 (4H) is predominant in the heart muscle, where it favors the conversion of lactate back to pyruvate to be used as an energy source. wikipedia.org Conversely, LDH-5 (4M), found in skeletal muscle, is more suited for converting pyruvate to lactate during intense exercise. wikipedia.org The enzyme is found in the cytoplasm of nearly all living cells and is released during tissue damage, making it a non-specific marker for various diseases. wikipedia.orgbiomedgrid.com

Table 2: Lactate Dehydrogenase (LDH) Isoenzymes

| Isoenzyme | Subunit Composition | Primary Tissue Location | Primary Catalytic Function |

|---|---|---|---|

| LDH-1 | H4 | Heart, Red Blood Cells nih.gov | Favors conversion of lactate to pyruvate wikipedia.org |

| LDH-2 | H3M1 | Reticuloendothelial system nih.gov | - |

| LDH-3 | H2M2 | Lungs nih.gov | - |

| LDH-4 | H1M3 | Kidneys, Placenta, Pancreas nih.gov | - |

| LDH-5 | M4 | Liver, Skeletal Muscle nih.gov | Favors conversion of pyruvate to lactate wikipedia.org |

Role of Lactate in Nucleotide Biosynthesis (broader research context)

Theoretical Studies on Biosynthesis Pathways

Investigating the biogenetic pathways of complex natural products like indole alkaloids often involves theoretical and computational studies. acs.orgresearchgate.net These studies, frequently employing methods like density functional theory (DFT), are used to assess the energetic viability of proposed biosynthetic routes. acs.orgresearchgate.net

For example, theoretical calculations were used to investigate a proposed pathway for the formation of two monoterpenoid indole alkaloids, voacafricine A and B, from Voacanga africana. acs.orgresearchgate.net The results indicated that the initially suggested pathway was not energetically favorable, leading to the proposal of an alternative biosynthetic precursor. acs.orgresearchgate.net Such computational approaches can predict reaction barriers and the stability of intermediates, providing crucial insights where experimental evidence is difficult to obtain. acs.org These theoretical investigations can guide future experimental work by identifying more plausible biosynthetic intermediates and reaction mechanisms. escholarship.org By modeling enzymatic transition states, researchers can also understand how enzymes might catalyze reactions that would otherwise have high energy barriers. researchgate.net

Emergent Research Frontiers and Challenges for Olivacine Lactate Investigations

Bridging the Gap Between Olivacine (B1677268) and Specific Roles of the Lactate (B86563) Moiety

A primary challenge in the study of olivacine lactate lies in delineating the specific contributions of the lactate counter-ion from the pharmacological effects of the olivacine cation. While olivacine's mechanisms of action, such as DNA intercalation and topoisomerase II inhibition, are relatively well-understood, the influence of the lactate moiety remains largely unexplored. nih.govmdpi.com